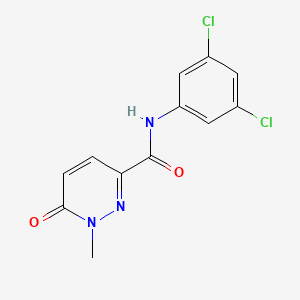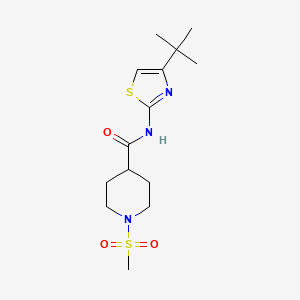![molecular formula C18H18ClF3N2O B6525952 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide CAS No. 1015706-46-3](/img/structure/B6525952.png)
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide (NCTB) is a chemical compound with a wide range of scientific applications. It is a trifluoromethylbenzamide derivative with a chlorophenyl group and a dimethylaminoethyl group attached to the nitrogen atom. It is a white crystalline solid with a molecular weight of 358.85 g/mol. NCTB has been used in a variety of laboratory experiments, including in the synthesis of drugs, and in the study of biochemical and physiological effects.
科学的研究の応用
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, including anti-inflammatory and anti-cancer drugs. It has also been used in the study of biochemical and physiological effects. It has been used to study the effects of drugs on the body, and to investigate the mechanism of action of drugs. Additionally, this compound has been used in the study of proteins, enzymes, and other biological molecules.
作用機序
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that indole derivatives, which share structural similarities with this compound, possess various biological activities . These activities range from antiviral, anti-inflammatory, and anticancer to antimicrobial, antidiabetic, and antimalarial . The compound’s interaction with its targets could potentially result in a variety of changes, depending on the nature of the target and the context of the interaction.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds , it’s plausible that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The compound’s water solubility, which is 13g/l , could potentially impact its bioavailability. The compound’s melting point is 160-164 °C (lit.) and boiling point is 247.3±40.0 °C (Predicted) , which could also influence its pharmacokinetic properties.
Result of Action
Given the diverse biological activities associated with similar compounds , it’s plausible that this compound could have a variety of effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by temperature, pH, and the presence of other substances. The compound should be stored in a sealed container in a dry environment, away from fire sources and oxidizers . It’s also important to handle the compound in a well-ventilated area to prevent inhalation of vapors .
実験室実験の利点と制限
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. However, there are some limitations to its use in laboratory experiments. This compound is a relatively new compound, so there is limited information available about its effects and mechanism of action. Additionally, it can be difficult to accurately measure its effects in laboratory experiments.
将来の方向性
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide has a wide range of potential applications and future directions. It could be used in the development of new drugs, including anti-inflammatory and anti-cancer drugs. It could also be used to study the mechanism of action of existing drugs, and to investigate the effects of drugs on the body. Additionally, this compound could be used in the study of proteins, enzymes, and other biological molecules. Finally, this compound could be used in the development of new therapeutic strategies for a variety of diseases and conditions.
合成法
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide can be synthesized in two steps, starting from the reaction of 2-chlorobenzonitrile with dimethylaminoethanol in the presence of an acid catalyst. This reaction yields a mixture of the N-mono- and di-substituted products. The N-mono-substituted product is then reacted with trifluoromethylbenzoyl chloride in the presence of a base, resulting in the formation of this compound.
特性
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O/c1-24(2)16(14-8-3-4-9-15(14)19)11-23-17(25)12-6-5-7-13(10-12)18(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDFDGANAQFBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6525876.png)
![2-({4-ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6525882.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6525904.png)
![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6525907.png)
![4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6525917.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6525919.png)
![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6525931.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6525950.png)
![4-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525966.png)
![4-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525968.png)
![6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine](/img/structure/B6525971.png)
![4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine](/img/structure/B6525975.png)